2,3-Naphthalenedicarboxamide
Overview
Description
2,3-Naphthalenedicarboxamide is a chemical compound with the linear formula C10H6(CONH2)2 . It has a molecular weight of 214.22 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 2,3-Naphthalenedicarboxamide can be represented by the SMILES stringNC(=O)c1cc2ccccc2cc1C(N)=O
. This indicates that the molecule consists of a naphthalene core with two carboxamide groups attached to it. Physical And Chemical Properties Analysis
2,3-Naphthalenedicarboxamide is a powder with a melting point of 280-282 °C . It is soluble in DMSO, forming a clear, yellow-orange solution .Scientific Research Applications
Analytical Chemistry : 2,3-naphthalenedicarboxaldehyde derivatization has been used for the quantitative determination and histochemical localization of glutathione in neurobiological samples. This method does not require additional CN-ion or nucleophiles (Orwar et al., 1995).
DNA Research : Naphthalenedicarboxamides serve as effective fluorescent probes for studying DNA hairpin and duplex formation and electron transfer. They have shown that singlet naphthalene is more efficiently quenched by neighboring adenine than by thymine (Lewis et al., 1999).
Environmental Analysis : 2,6-naphthalenedicarboxylic acid (NDC) enhances the sensitivity in separating organic anions by capillary zone electrophoresis with indirect UV detection, useful for analyzing ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).
Materials Science : N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) exhibits a dual nucleating ability, allowing for various supermolecular structures in isotactic polypropylene (Varga & Menyhárd, 2007).
Medicinal Chemistry : 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is a highly reactive and stable reagent for determining carboxylic acids in liquid chromatography (Yasaka et al., 1990).
Antibacterial and Herbicidal Research : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides display high antibacterial and herbicidal activity against various bacteria and fungi (Kos et al., 2013).
Cancer Research : Novel asymmetric naphthalene diimide derivatives, like compound 3c, show potent anticancer properties by inducing autophagy and suppressing hepatoma cell migration through reactive oxygen species generation (Xu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
naphthalene-2,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABIEOPOGPOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408344 | |
Record name | 2,3-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,3-dicarboxamide | |
CAS RN |
106733-12-4 | |
Record name | 2,3-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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